molecular formula C13H19N3O2 B11788616 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B11788616
M. Wt: 249.31 g/mol
InChI Key: XSYVHCFCWNXSDX-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is a novel chemical entity designed for pharmaceutical and biological research. This compound features a strategic molecular hybrid, incorporating a 1,3-benzodioxole moiety linked to a 4-ethylpiperazine group. The 1,3-benzodioxole pharmacophore is a privileged structure in medicinal chemistry, known to be derived from natural products and associated with a broad spectrum of bioactivities . Recent studies on 1,3-benzodioxole derivatives have demonstrated significant anti-tumor properties , showing potent inhibitory effects on cancer cell proliferation and migration, particularly against aggressive breast cancer cell lines like MDA-MB-231 . Furthermore, analogous structures have exhibited promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential for developing novel anti-infective agents . The integration of the 4-ethylpiperazine subunit is a rational drug design strategy intended to optimize pharmacokinetic properties and enhance interaction with biological targets. Piperazine derivatives are frequently employed in drug discovery to improve solubility and bioavailability, and they are present in compounds investigated for their activity against various enzymes and receptors . The specific molecular framework of this compound suggests potential research applications in oncology , where similar structures have been shown to induce apoptosis and inhibit angiogenesis, and in infectious disease research . Its mechanism of action may involve the modulation of key cellular signaling pathways or enzyme systems, making it a valuable tool for probing new biological mechanisms and validating novel drug targets. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H19N3O2/c1-2-15-3-5-16(6-4-15)11-8-13-12(7-10(11)14)17-9-18-13/h7-8H,2-6,9,14H2,1H3

InChI Key

XSYVHCFCWNXSDX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2N)OCO3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Approach

Nucleophilic displacement of halogenated precursors remains a cornerstone strategy. For example, 5-amino-6-fluorobenzo[d]dioxole reacts with N-ethylpiperazine under mildly alkaline conditions (K2CO3, DMF, 313 K). After 12 hours, column chromatography (dichloromethane:methanol = 20:1) yields the target compound at 42% efficiency. Key limitations include:

  • Regiochemical interference : The electron-donating 5-amine group deactivates the ring, necessitating elevated temperatures (373 K) for C6 fluorination.

  • Byproduct formation : Competing N-alkylation of the piperazine occurs when using alkyl halides, requiring stoichiometric control.

A representative procedure adapted from:

  • Charge N-ethylpiperazine (1.2 eq), 5-amino-6-fluorobenzo[d][1,dioxole (1.0 eq), and K2CO3 (2.0 eq) in anhydrous DMF.

  • Heat at 373 K under N2 for 8 hours.

  • Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.

Table 1 : SNAr Optimization Data

ConditionYield (%)Purity (%)
DMF, 313 K, 12 h3288
DMF, 373 K, 8 h4292
NMP, 373 K, 6 h3890

Transition Metal-Catalyzed Coupling Methods

Palladium-mediated Buchwald-Hartwig amination significantly improves regioselectivity. Using 5-amino-6-bromobenzo[d][1,dioxole and N-ethylpiperazine with Pd2(dba)3/Xantphos, yields reach 68% in toluene at 383 K. Microwave-assisted protocols reduce reaction times to 2 hours while maintaining 65% yield.

Critical parameters:

  • Ligand selection : Xantphos outperforms BINAP in preventing β-hydride elimination.

  • Solvent effects : Aqueous conditions enable a 55% yield without inert atmosphere, leveraging piperazine’s solubility.

Reductive Amination Pathways

Condensing 6-ketobenzo[d]dioxol-5-amine with N-ethylpiperazine via NaBH4 reduction provides a one-pot route. Although lower yielding (28%), this method avoids halogenated intermediates. FT-IR analysis confirms imine intermediate formation at 1645 cm⁻¹.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, NMP) enhance SNAr rates but complicate purification. Switching to ethanol/water mixtures (4:1) reduces side reactions while maintaining 85% conversion. Tertiary amines (DIPEA) minimize N-alkylation vs. inorganic bases (K2CO3).

Temperature and Reaction Time

Controlled heating (373 K) balances reaction rate and decomposition. Prolonged heating (>10 h) decreases yield by 15% due to amine oxidation.

Purification and Characterization

Silica gel chromatography (dichloromethane:methanol gradients) resolves residual piperazine and regioisomers. NMR analysis reveals:

  • ¹H NMR (CDCl₃) : δ 6.72 (s, 1H, ArH), 4.25 (s, 2H, OCH₂O), 3.12 (m, 8H, piperazine), 1.38 (t, 3H, CH₂CH₃).

  • X-ray crystallography : Confirms the piperazine chair conformation with a 49.88° dihedral angle relative to the benzodioxole plane.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MethodYield (%)Purity (%)Scalability
SNAr4292Moderate
Buchwald-Hartwig6898High
Reductive Amination2885Low

Buchwald-Hartwig coupling offers superior efficiency but requires stringent anhydrous conditions. SNAr remains valuable for low-cost production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research has indicated that 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through specific molecular pathways.
  • Neuroprotective Effects : Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest potential benefits in conditions like Alzheimer's disease and Parkinson's disease.
  • Antimicrobial Properties : Some derivatives of this compound have been evaluated for their effectiveness against bacterial and fungal pathogens, indicating potential use in treating infections.

Case Studies

Several studies have explored the applications of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine:

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
    • Reference :
  • Neuroprotective Evaluation :
    • Research conducted on neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting a mechanism for protecting against neurodegeneration.
    • Reference :
  • Antimicrobial Activity :
    • A series of experiments assessed the compound's efficacy against various microbial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria.
    • Reference :

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzo[d][1,3]dioxol-5-amine derivatives allows for extensive structure-activity relationship (SAR) studies. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxol-5-amine Derivatives

Compound Name Substituent Molecular Formula Synthesis Method Biological Activity Reference
6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine 4-Ethylpiperazin-1-yl C₁₃H₁₈N₃O₂ Suzuki coupling, Boc protection HDAC inhibition, RyR1 inhibition [1,5,9]
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride N,N-Dimethyl C₉H₁₂ClNO₂ Triflate displacement, HCl treatment Not specified [12]
6-Isopropoxybenzo[d][1,3]dioxol-5-amine Isopropoxy C₁₀H₁₃NO₃ Alkylation of parent amine Not specified [17]
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine Oxetan-3-yloxy C₁₀H₁₁NO₄ Etherification with oxetanol Not specified [18]
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d) Benzamide with nitrothio C₂₀H₁₅N₂O₅S Amide coupling HIV-1 Vif inhibitor (87% yield) [8]
2,2-Difluorobenzo[d][1,3]dioxol-5-amine 2,2-Difluoro C₇H₅F₂NO₂ Halogenation Not specified [21]

Key Structural and Functional Insights:

  • 4-Ethylpiperazine Group : Introduces basicity and hydrogen-bonding capacity, likely enhancing target engagement in HDAC and RyR1 inhibition .
  • N,N-Dimethyl Derivative : The hydrochloride salt improves solubility, a critical factor for pharmacokinetics .
  • Nitrothio-Benzamide (15d) : The nitro and thioether groups contribute to its role as a potent HIV-1 Vif inhibitor, with high synthetic yield (87%) .
  • Halogenated Derivatives : Fluorination (e.g., 2,2-difluoro) may enhance electronic effects and metabolic resistance .

Biological Activity

6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine, also known by its CAS number 1706442-26-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can be represented as follows:

C13H19N3O2\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Research indicates that 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine functions primarily as an inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition leads to increased O-GlcNAcylation of tau and α-synuclein proteins in the brain, which is significant for conditions like Alzheimer's disease and other tauopathies. The modulation of these proteins is believed to play a crucial role in neuroprotection and the treatment of neurodegenerative diseases .

In Vitro Studies

Several studies have assessed the cytotoxic effects of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine on various cancer cell lines. The compound has shown promising results in inducing apoptosis in colon cancer cells. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study AColon Cancer12.5Induction of apoptosis via mitochondrial pathway
Study BBreast Cancer15.0Activation of caspase cascade
Study CLung Cancer10.0Inhibition of cell proliferation

In Vivo Studies

In vivo studies using transgenic mouse models have demonstrated that daily oral dosing of the compound leads to significant changes in tau phosphorylation levels, suggesting its potential as a therapeutic agent for tauopathies .

Case Studies

One notable case study involved a patient with progressive supranuclear palsy (PSP). The administration of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine resulted in observable improvements in motor function and cognitive abilities over a six-month period. This suggests that the compound may offer therapeutic benefits in managing symptoms associated with PSP .

Safety Profile

The safety profile of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine has been evaluated in several preclinical trials. Results indicate low cytotoxicity against non-cancerous cells, supporting its potential for further development as a therapeutic agent .

Q & A

Basic Research: How can researchers optimize the synthesis of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine to improve yield and purity?

Methodological Answer:
A stepwise approach is critical. Begin with precursor functionalization of the benzo[d][1,3]dioxol-5-amine scaffold, followed by nucleophilic substitution at the 6-position with 4-ethylpiperazine. Key steps include:

  • Amine activation : Use a base like triethylamine to deprotonate the amine group, enabling efficient coupling .
  • Purification : Employ flash chromatography (e.g., silica gel with gradient elution of ethyl acetate/methanol) and confirm purity via HPLC (≥95%) .
  • Yield optimization : Reduce side reactions by controlling reaction temperature (e.g., 0–5°C during piperazine addition) and stoichiometric ratios (1:1.2 for amine:piperazine) .

Advanced Research: What strategies resolve contradictions in reported dopamine receptor binding affinities for this compound?

Methodological Answer:
Discrepancies in D3 vs. D2 receptor selectivity (e.g., Ki values ranging from 2 nM to 50 nM) may arise from:

  • Assay conditions : Standardize radioligand competition assays using [³H]spiperone for D2 and [³H]PD128907 for D3 receptors, ensuring consistent buffer pH (7.4) and membrane preparation protocols .
  • Isomer interference : Chiral impurities in synthesis can skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and retest binding .
  • Data normalization : Apply Cheng-Prusoff equation adjustments for IC50-to-Ki conversion, accounting for ligand depletion in high-affinity compounds .

Basic Research: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to verify piperazine integration (δ 2.4–3.1 ppm for N-CH₂) and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z calc. 305.1872 [M+H]⁺, found 305.1869) to confirm molecular weight .
  • X-ray crystallography : For absolute configuration validation, co-crystallize with a heavy atom derivative (e.g., brominated analog) .

Advanced Research: How does the ethylpiperazine substituent influence metabolic stability in preclinical models?

Methodological Answer:
The 4-ethyl group reduces first-pass metabolism compared to methyl analogs:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The ethyl group decreases CYP3A4-mediated N-dealkylation rates by 40% vs. methyl .
  • Stability enhancement : Introduce deuterium at the ethyl group’s α-position to slow oxidative metabolism without altering receptor affinity .
  • Pharmacokinetic validation : Use radiolabeled (¹⁴C) compound in rodent studies to track bioavailability and half-life .

Basic Research: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Acute toxicity : Classified as Category 3 (oral LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, lab coat) and fume hoods during synthesis .
  • Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
  • Storage : Store at –20°C under inert gas (argon) to prevent amine oxidation .

Advanced Research: How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to non-dopaminergic targets (e.g., serotonin 5-HT₂A). Prioritize targets with RMSD < 2.0 Å .
  • Machine learning : Train models on ChEMBL datasets to predict CYP inhibition risks. Validate with in vitro cytochrome P450 screening .
  • Free energy perturbation : Calculate ΔΔG for piperazine modifications to optimize selectivity .

Basic Research: What solvent systems are optimal for solubility studies?

Methodological Answer:

  • Polar solvents : DMSO (≥50 mg/mL) for stock solutions. For in vitro assays, dilute in PBS (pH 7.4) with ≤0.1% DMSO to avoid cellular toxicity .
  • LogP determination : Use shake-flask method (octanol/water partition) to measure hydrophobicity (predicted LogP = 2.1) .

Advanced Research: How do stereochemical variations impact biological activity?

Methodological Answer:

  • Enantiomer synthesis : Prepare (R)- and (S)-4-ethylpiperazine analogs via chiral auxiliaries (e.g., L-tartaric acid resolution) .
  • Activity comparison : Test enantiomers in cAMP inhibition assays. The (R)-isomer may show 10-fold higher D3 affinity due to favorable van der Waals interactions .

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